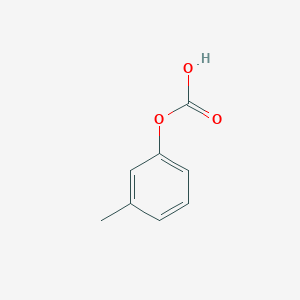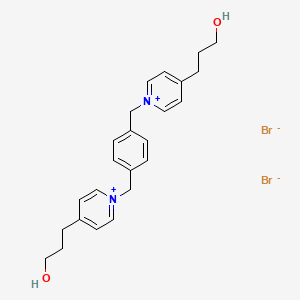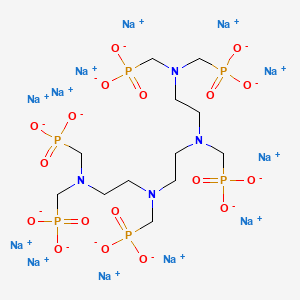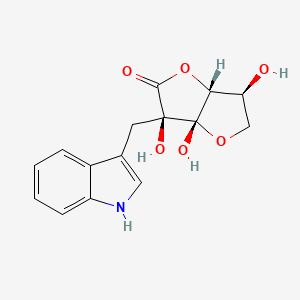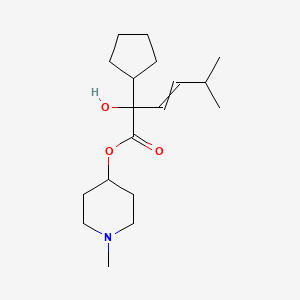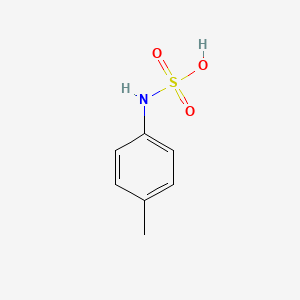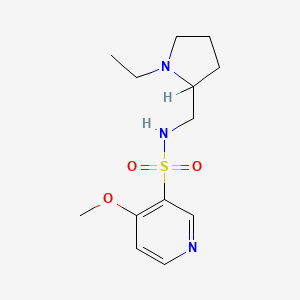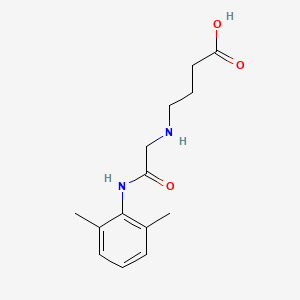
Anthra(2,1-b)thiophene-6,11-dione, 1,2,5,5a,11a,11b-hexahydro-4-methyl-11a-((1-methylethyl)sulfinyl)-, 3,3-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6,11-Diona de Antra(2,1-b)tiofeno, 1,2,5,5a,11a,11b-hexahidro-4-metil-11a-((1-metiletil)sulfinil)-, 3,3-dióxido normalmente implica reacciones orgánicas multietapas. El proceso comienza con la preparación de los precursores de antraquinona y tiofeno, seguidos de su fusión bajo condiciones controladas. Los pasos clave incluyen:
Formación del Precursor de Antraquinona: Esto implica la oxidación de antraceno a antraquinona utilizando agentes oxidantes como el trióxido de cromo (CrO3) en ácido acético.
Síntesis del Anillo de Tiofeno: El tiofeno se puede sintetizar a través de la síntesis de Paal-Knorr, que implica la ciclización de 1,4-dicetonas con fuentes de azufre.
Fusión de Precursores: Los precursores de antraquinona y tiofeno se fusionan mediante una reacción de acilación de Friedel-Crafts, utilizando catalizadores como el cloruro de aluminio (AlCl3).
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación del proceso para satisfacer las demandas industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
6,11-Diona de Antra(2,1-b)tiofeno, 1,2,5,5a,11a,11b-hexahidro-4-metil-11a-((1-metiletil)sulfinil)-, 3,3-dióxido puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse aún más para introducir grupos funcionales adicionales que contienen oxígeno.
Reducción: Las reacciones de reducción se pueden utilizar para modificar la parte de quinona, convirtiéndola en derivados de hidroquinona.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo de tiofeno y en otros sitios reactivos.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3).
Agentes Reductores: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4).
Catalizadores: Cloruro de aluminio (AlCl3), ácido sulfúrico (H2SO4).
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de antraquinona, mientras que la reducción puede producir derivados de hidroquinona.
Aplicaciones Científicas De Investigación
6,11-Diona de Antra(2,1-b)tiofeno, 1,2,5,5a,11a,11b-hexahidro-4-metil-11a-((1-metiletil)sulfinil)-, 3,3-dióxido tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en la orientación de vías moleculares específicas.
Industria: Utilizado en el desarrollo de materiales electrónicos orgánicos, como semiconductores orgánicos y células fotovoltaicas.
Mecanismo De Acción
El mecanismo de acción de 6,11-Diona de Antra(2,1-b)tiofeno, 1,2,5,5a,11a,11b-hexahidro-4-metil-11a-((1-metiletil)sulfinil)-, 3,3-dióxido implica su interacción con dianas y vías moleculares específicas. El compuesto puede interactuar con enzimas y receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas implicadas en la proliferación de células cancerosas, ejerciendo así efectos anticancerígenos.
Comparación Con Compuestos Similares
Compuestos Similares
Antraquinona: Un compuesto más simple con una estructura de quinona similar.
Tiofeno: Un compuesto heterocíclico básico que forma parte de la estructura.
Derivados de Sulfinil: Compuestos con grupos funcionales de sulfinil similares.
Propiedades
Número CAS |
125220-10-2 |
|---|---|
Fórmula molecular |
C20H22O5S2 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
4-methyl-3,3-dioxo-11a-propan-2-ylsulfinyl-2,5,5a,11b-tetrahydro-1H-naphtho[3,2-e][1]benzothiole-6,11-dione |
InChI |
InChI=1S/C20H22O5S2/c1-11(2)26(23)20-15-8-9-27(24,25)18(15)12(3)10-16(20)17(21)13-6-4-5-7-14(13)19(20)22/h4-7,11,15-16H,8-10H2,1-3H3 |
Clave InChI |
MPDJTMAICNXNSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(CCS2(=O)=O)C3(C(C1)C(=O)C4=CC=CC=C4C3=O)S(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



